REACTION_CXSMILES
|
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[Br:6][C:7]1[CH:12]=[CH:11][C:10]([C:13](=[O:15])[CH3:14])=[C:9]([OH:16])[CH:8]=1.C(N([CH2:22][CH3:23])CC)C.Cl>ClCCl>[C:13]([C:10]1[CH:11]=[CH:12][C:7]([Br:6])=[CH:8][C:9]=1[O:16][S:2]([CH3:1])(=[O:4])=[O:3])(=[O:15])[CH3:14].[CH:22]([O:15][CH:13]([CH3:10])[CH3:14])([CH3:23])[CH3:1]
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Name
|
|
Quantity
|
4.42 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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BrC1=CC(=C(C=C1)C(C)=O)O
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
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Details
|
extracting with tert-butyl methyl ether (2×)—the combined organic layers
|
Type
|
WASH
|
Details
|
are washed successively with water and brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
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Type
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CONCENTRATION
|
Details
|
concentrated by evaporation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=C(C=C(C=C1)Br)OS(=O)(=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |